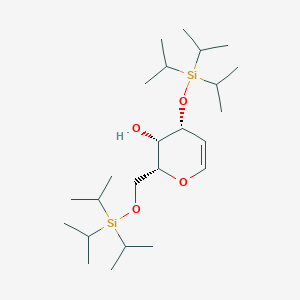

(2R,3S,4R)-4-((Triisopropylsilyl)oxy)-2-(((triisopropylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol

Descripción

This compound is a stereochemically defined dihydro-pyran derivative featuring two triisopropylsilyl (TIPS) protecting groups. Its IUPAC name reflects its (2R,3S,4R) configuration, critical for its reactivity and applications in asymmetric synthesis. The TIPS groups serve to protect hydroxyl functionalities, enhancing stability during multi-step synthetic routes, particularly in carbohydrate and nucleoside chemistry . Synonyms include 3,6-Di-O-(triisopropylsilyl)-D-galactal and AKOS015914066, with roles in drug discovery intermediates and chiral building blocks .

Propiedades

IUPAC Name |

(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O4Si2/c1-16(2)29(17(3)4,18(5)6)27-15-23-24(25)22(13-14-26-23)28-30(19(7)8,20(9)10)21(11)12/h13-14,16-25H,15H2,1-12H3/t22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOYFAHLHUEGEN-WXFUMESZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442939 | |

| Record name | 2,6-Anhydro-5-deoxy-1,4-bis-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201053-37-4 | |

| Record name | 2,6-Anhydro-5-deoxy-1,4-bis-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-4-((Triisopropylsilyl)oxy)-2-(((triisopropylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and the use of specific catalysts to achieve the desired stereochemistry. Common reagents used in the synthesis include silylating agents, such as tri(propan-2-yl)silyl chloride, and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the stereochemistry and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S,4R)-4-((Triisopropylsilyl)oxy)-2-(((triisopropylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where silyl groups can be replaced by other functional groups using nucleophiles like halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2R,3S,4R)-4-((Triisopropylsilyl)oxy)-2-(((triisopropylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and the role of stereochemistry in biological processes. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, (2R,3S,4R)-4-((Triisopropylsilyl)oxy)-2-(((triisopropylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of (2R,3S,4R)-4-((Triisopropylsilyl)oxy)-2-(((triisopropylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol involves its interaction with specific molecular targets. The compound’s silyl groups can participate in various chemical reactions, influencing the reactivity and stability of the molecule. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to biological targets.

Comparación Con Compuestos Similares

Protecting Group Comparison: TIPS vs. TBDMS

A key distinction lies in the choice of silyl protecting groups. Compared to the tert-butyldimethylsilyl (TBDMS) group used in structurally related compounds (e.g., ’s nucleoside intermediate), TIPS offers greater steric bulk, conferring:

- Enhanced stability under acidic and basic conditions.

- Reduced reaction rates in glycosylation or phosphorylation due to steric hindrance.

- Higher selectivity in multi-step syntheses, as demonstrated in nucleoside analog preparations .

Table 1: Silyl Group Properties

| Property | TIPS | TBDMS |

|---|---|---|

| Molecular Weight (g/mol) | 259.5 | 132.3 |

| Stability in Acid | High (resists HF cleavage) | Moderate (cleaved by TBAF) |

| Steric Bulk | High | Moderate |

| Common Applications | Long-term hydroxyl protection | Transient protection in RNA synthesis |

Stereochemical Considerations

The (2R,3S,4R) configuration distinguishes this compound from analogs like 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (), which lacks silyl groups and exhibits planar aromaticity. The stereochemistry of the target compound enables precise control over ring conformation, influencing its reactivity in cycloadditions and glycosylation reactions .

Analytical Data

While direct spectroscopic data for the target compound is absent in the provided evidence, analogous silyl-protected compounds (e.g., ’s IR: ν 1704, 1678 cm⁻¹ for carbonyl groups) suggest that its characterization would rely on:

- Mass Spectrometry (MS) : High m/z peaks corresponding to the TIPS groups (e.g., m/z 270 in ).

- Elemental Analysis : Confirmation of C and H content, as seen in ’s C16H14O4 analysis .

Bioactivity Context

For example, TIPS groups may enhance the metabolic stability of prodrugs, akin to ferroptosis-inducing compounds () or plant-derived biomolecules () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.